

Application Notes and Protocols: E804 Migration Assay for Endothelial Cells

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Compound of Interest

Compound Name: *Indirubin Derivative E804*

Cat. No.: *B10772170*

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. The **indirubin derivative E804** has been identified as a potent inhibitor of angiogenesis.[1][2][3][4][5] E804 exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity, a primary mediator of VEGF-induced signaling in endothelial cells. [2][4] This document provides a detailed protocol for assessing the inhibitory effect of E804 on endothelial cell migration using the transwell migration assay, also known as the Boyden chamber assay.[6][7][8]

Principle of the Assay

The transwell migration assay measures the chemotactic response of endothelial cells to a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), across a porous membrane.[6][7][8] Endothelial cells are seeded in the upper chamber of the transwell insert, and a medium containing a chemoattractant is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of a compound like E804 is quantified by measuring the reduction in the number of migrated cells in the presence of the compound compared to a vehicle control.

Key Reagents and Materials

Reagent/Material	Supplier (Example)	Catalog Number (Example)
Human Umbilical Vein Endothelial Cells (HUVECs)	Lonza	C2519A
Endothelial Cell Growth Medium-2 (EGM-2)	Lonza	CC-3162
Fetal Bovine Serum (FBS)	Gibco	26140079
Recombinant Human VEGF-A165	PeproTech	100-20
Indirubin Derivative E804	Synthesized/Custom	N/A
Transwell Permeable Supports (8.0 µm pore size)	Corning	3422
24-well plates	Corning	3524
Calcein AM	Thermo Fisher Scientific	C3100MP
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	D2650
Phosphate-Buffered Saline (PBS)	Gibco	10010023
Trypsin-EDTA (0.25%)	Gibco	25200056

Experimental Protocol

Cell Culture and Preparation

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells when they reach 70-90% confluency. For the migration assay, use HUVECs between passages 3 and 7.
- The day before the assay, seed HUVECs in T-75 flasks to ensure they are in the logarithmic growth phase on the day of the experiment.

- On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in serum-free endothelial basal medium (EBM-2) and perform a cell count.
- Centrifuge the cell suspension and resuspend the pellet in serum-free EBM-2 to a final concentration of 1×10^6 cells/mL.

Transwell Migration Assay

- Prepare the chemoattractant solution by adding recombinant human VEGF to serum-free EBM-2 to a final concentration of 20 ng/mL.
- Add 600 μ L of the chemoattractant solution to the lower chambers of a 24-well plate. For the negative control, add 600 μ L of serum-free EBM-2 without VEGF.
- Carefully place the transwell inserts (8.0 μ m pore size) into each well, avoiding air bubbles.
- Prepare the cell suspension with the test compound. In serum-free EBM-2, prepare different concentrations of E804 (e.g., 0.1, 1, 10 μ M). Include a vehicle control (DMSO) at the same final concentration as the E804 dilutions.
- Add the HUVEC suspension to the E804/vehicle solutions to achieve a final cell density of 1×10^5 cells per insert.
- Add 100 μ L of the cell suspension containing the appropriate E804 concentration or vehicle to the upper chamber of each transwell insert.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.

Quantification of Migrated Cells

- After incubation, carefully remove the transwell inserts from the wells.
- Remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton-tipped applicator.

- Fix the migrated cells on the lower surface of the membrane by incubating the inserts in 4% paraformaldehyde for 10 minutes.
- Wash the inserts with PBS.
- Stain the migrated cells with a suitable stain, such as 0.1% Crystal Violet in 20% methanol for 20 minutes, or a fluorescent dye like Calcein AM.
- After staining, wash the inserts again with PBS to remove excess stain.
- Allow the inserts to air dry completely.
- Visualize and count the migrated cells under a microscope. For each insert, count the cells in at least five random fields of view and calculate the average number of migrated cells per field.
- Alternatively, for fluorescently labeled cells, the fluorescence can be quantified using a plate reader.

Data Presentation

The inhibitory effect of E804 on endothelial cell migration can be presented as the percentage of migration inhibition compared to the vehicle control.

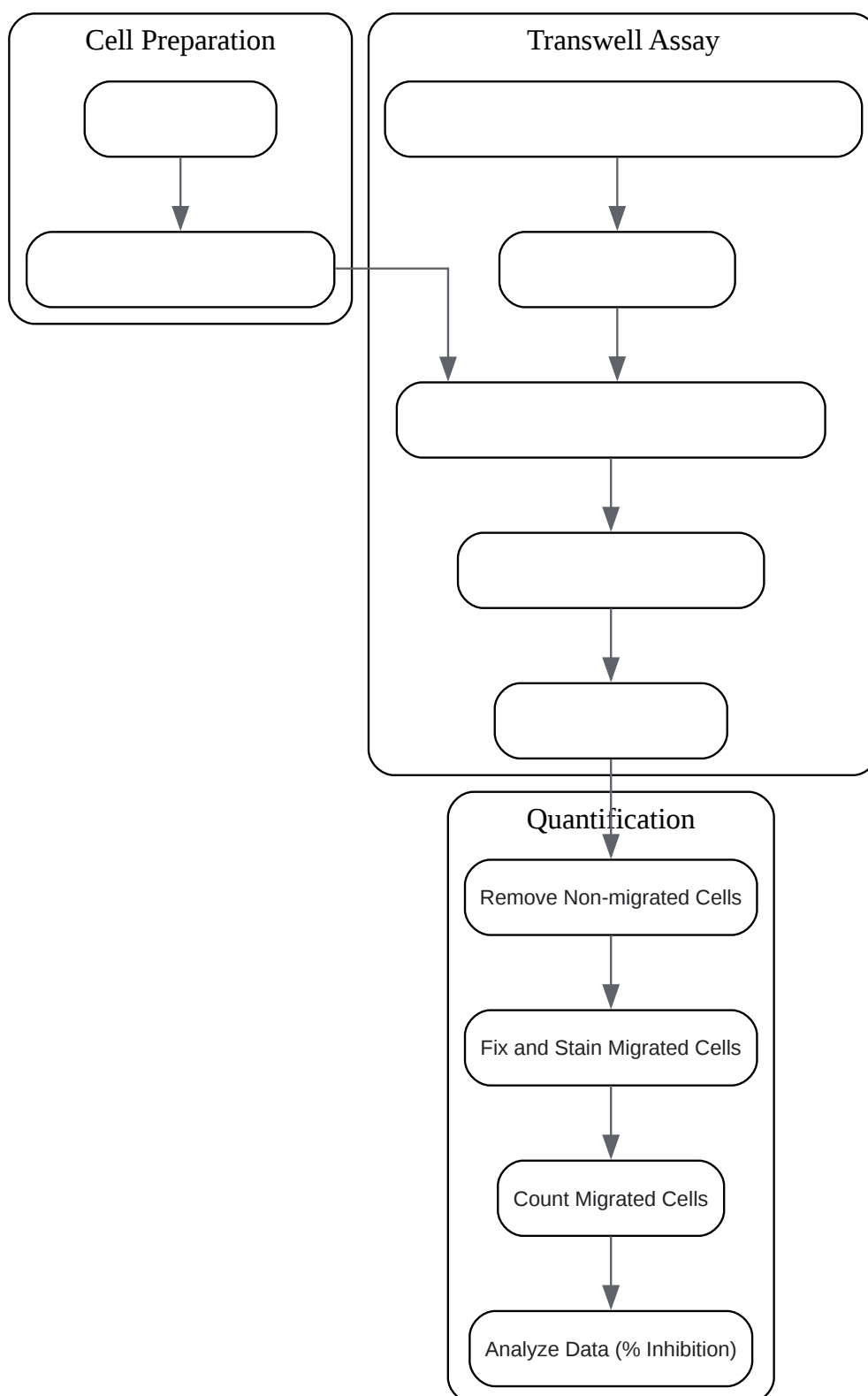
Table 1: Effect of E804 on VEGF-Induced HUVEC Migration

Treatment Group	Concentration (μM)	Average Migrated Cells per Field (± SD)	% Migration Inhibition
Negative Control (No VEGF)	-	15 (± 4)	N/A
Vehicle Control (VEGF + DMSO)	-	150 (± 12)	0%
E804	0.1	115 (± 9)	23.3%
E804	1.0	62 (± 7)	58.7%
E804	10.0	25 (± 5)	83.3%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualization of Workflows and Signaling Pathways

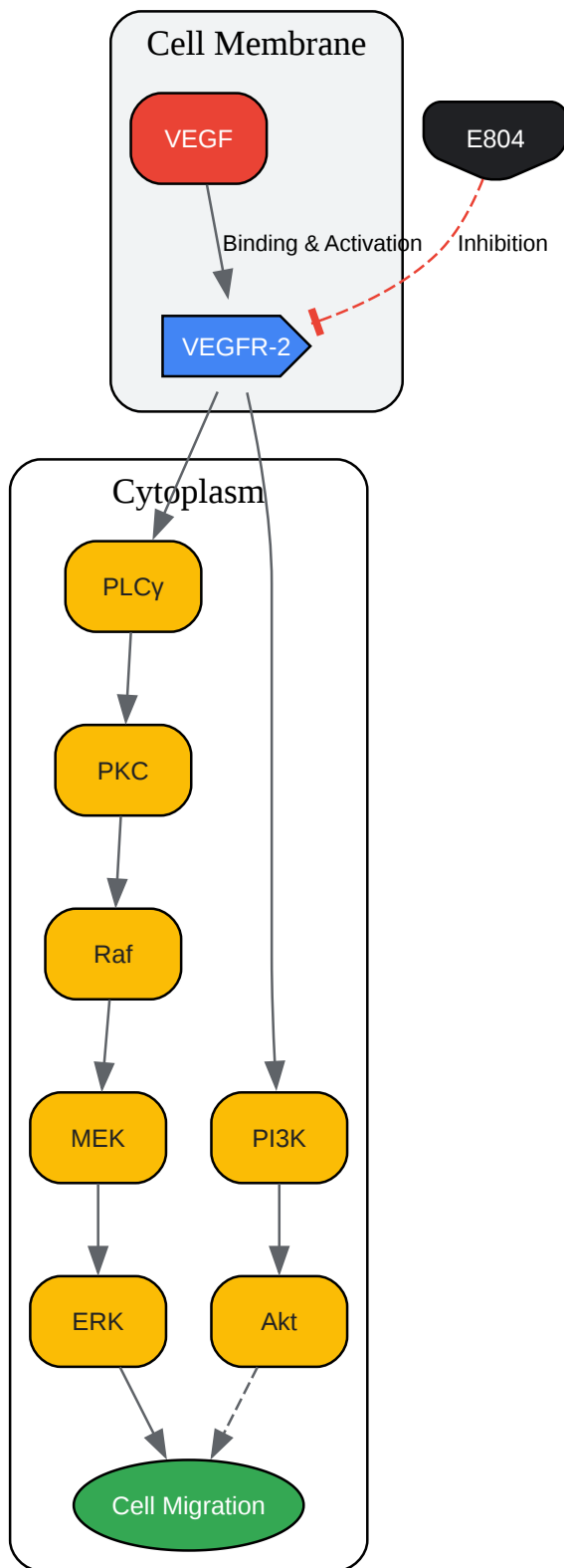
Experimental Workflow



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Caption: Workflow for the E804 endothelial cell migration assay.

VEGF-VEGFR2 Signaling Pathway and Inhibition by E804



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